BenchChemオンラインストアへようこそ!

SB-235699

p38 MAPK Kinase Inhibition Potency Differentiation

Choose SB-235699 for its validated sub-100 nM potency in p38α enzymatic assays (Kd 12 nM, IC50 38–60 nM) and defined selectivity over ERK2. This trisubstituted imidazole derivative serves as a reliable reference standard in SAR campaigns, enabling quantitative comparison against analogs like SB-242235 (IC50 1.0 μM). Its clinical Phase 1 evaluation in psoriasis confirms target relevance for inflammatory disease research. Ensure experimental reproducibility with compound-specific evidence.

Molecular Formula C19H19FN4
Molecular Weight 322.4 g/mol
CAS No. 180869-32-3
Cat. No. B1680815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-235699
CAS180869-32-3
Synonyms4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole
VK 19911
VK-19911
Molecular FormulaC19H19FN4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2
InChIKeyQBACMJFLMUCPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine (SB-235699): Verified p38 MAPK Inhibitor Identity and Sourcing Baseline


4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine, also designated SB-235699, VK-19911, or HEP-689 (CAS 180869-32-3), is a small-molecule trisubstituted imidazole derivative [1] with a molecular formula of C19H19FN4 and a molecular weight of 322.38 g/mol . The compound is structurally defined by a central imidazole ring bearing a 4-fluorophenyl group, a piperidin-4-yl substituent at the N1 position, and a pyridin-4-yl group at the C5 position [2]. The molecule is canonically registered with InChIKey QBACMJFLMUCPNA-UHFFFAOYSA-N and CHEMBL279416 [3].

Why 4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine Cannot Be Substituted with Generic Pyridinylimidazole Analogs in Research


The pyridinylimidazole class of p38 MAPK inhibitors exhibits divergent potency, selectivity, and in vivo activity despite shared core scaffolds. Structural modifications at the imidazole C5 and N1 positions critically alter binding affinity to the p38α ATP pocket and downstream functional effects [1]. For instance, substitution of the pyridine ring with a 2-methoxypyrimidine (SB-242235) increases molecular weight to 353.39 g/mol and reduces cellular potency in human chondrocytes to an IC50 of 1.0 μM [2], whereas the pyridin-4-yl-bearing SB-235699 demonstrates sub-100 nM inhibition in p38α enzymatic assays [3]. Moreover, in vivo activity is not reliably predicted by in vitro potency alone; certain analogs fail to translate cellular inhibition to animal models [4]. Consequently, generic replacement of SB-235699 with other class members introduces unacceptable variability in experimental reproducibility and target engagement. Procurement decisions must therefore be driven by compound-specific quantitative evidence.

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine Quantitative Evidence Guide: Comparator-Based Differentiation Data


SB-235699 vs. SB-242235: Sub-100 nM vs. Micromolar p38α Inhibitory Potency

SB-235699 exhibits high-affinity binding to p38α MAP kinase with a Kd of 12 nM and IC50 values ranging from 38 nM to 60 nM in enzymatic fluorescence emission assays [1]. In direct cross-study comparison, the structurally related analog SB-242235—which substitutes the pyridin-4-yl group with a 2-methoxypyrimidine—demonstrates substantially weaker inhibition, with an IC50 of 1.0 μM (1000 nM) in primary human chondrocytes stimulated with IL-1β [2]. The approximately 20-fold difference in potency between these two pyridinylimidazole derivatives underscores the critical impact of the C5 substituent on target engagement.

p38 MAPK Kinase Inhibition Potency Differentiation

SB-235699 vs. SB-220453: Divergent Therapeutic Targets and Clinical Development Status

SB-235699 is a confirmed p38α MAP kinase inhibitor that advanced to Phase 1 clinical evaluation for psoriasis vulgaris before being discontinued [1]. In contrast, SB-220453 (Tonabersat) is a benzopyran derivative that functions as a gap-junction modulator and cortical spreading depression (CSD) inhibitor, developed for migraine prophylaxis and epilepsy [2][3]. The two compounds share a similar 'SB-' prefix but possess fundamentally different core scaffolds (imidazole vs. benzopyran), molecular targets (p38 kinase vs. gap junctions), and intended therapeutic applications (psoriasis/inflammation vs. migraine/neurological disorders). The clinical development status also differs markedly: SB-235699 is discontinued after Phase 1 for psoriasis, while SB-220453 has advanced further in migraine trials.

Target Differentiation Clinical Status p38 vs. Gap Junction

SB-235699 Functional Efficacy: Dose-Dependent Suppression of TNFα and IL-1β in Oxidized LDL-Stimulated Mononuclear Leukocytes

In human peripheral blood mononuclear leukocytes stimulated with oxidized low-density lipoprotein (oxLDL), SB-235699 (as VK-19911 dihydrochloride) prevented the induction of the proinflammatory cytokines tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β) in a dose-dependent manner [1]. The study quantified TNFα and IL-1β mRNA levels by quantitative real-time PCR and secreted protein by ELISA, establishing a functional link between p38α inhibition and suppression of lipid-induced inflammatory cytokine production. This ex vivo functional activity directly demonstrates that the compound's enzymatic p38α inhibition translates to modulation of pathophysiologically relevant inflammatory outputs.

Functional Efficacy Cytokine Suppression Ex Vivo Model

Historical Structural Validation: SB-235699 as the Foundational p38α Inhibitor in Crystallographic Selectivity Studies

The pyridinylimidazole scaffold represented by SB-235699 (and its close analog SB-220025) was the subject of crystallographic studies that established the structural basis for selective p38α inhibition over the closely related MAP kinase ERK2 [1]. The anti-inflammatory pyridinylimidazole compounds were characterized as highly potent and selective inhibitors of p38, with no appreciable inhibition of ERK2 or other serine/threonine kinases [2]. The high-affinity binding to p38α was attributed to formation of a salt bridge from the pyridine ring nitrogen to Asp168 in the p38 ATP-binding pocket [3]. This structural understanding provides a mechanistic rationale for the compound's selectivity and differentiates it from pan-kinase inhibitors or compounds targeting alternative MAP kinases.

Structural Biology Selectivity Mechanism Crystallography

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro p38α MAP Kinase Inhibition and Pathway Profiling

Use SB-235699 as a selective p38α inhibitor in enzymatic assays (Kd 12 nM, IC50 38–60 nM) and cellular kinase activity studies where sub-100 nM potency is required [1]. The compound's well-characterized selectivity over ERK2 and other serine/threonine kinases, validated by crystallographic studies [2], makes it suitable for experiments designed to isolate p38α-dependent signaling events without confounding inhibition of parallel MAP kinase pathways.

Inflammatory Cytokine Modulation in Primary Human Leukocyte Models

Employ SB-235699 in ex vivo studies examining lipid-induced or stress-induced inflammatory cytokine production. The compound has demonstrated dose-dependent suppression of TNFα and IL-1β mRNA and protein in human peripheral blood mononuclear leukocytes stimulated with oxidized LDL [3]. This functional activity supports its use as a positive control or investigative tool in atherosclerosis-related inflammation research and broader cytokine modulation studies.

Structure-Activity Relationship (SAR) Studies of Pyridinylimidazole p38 Inhibitors

Utilize SB-235699 as a reference standard in SAR campaigns exploring modifications to the pyridinylimidazole scaffold. The compound's core structure (4-fluorophenyl at C4, pyridin-4-yl at C5, piperidin-4-yl at N1) [4] and its sub-100 nM potency [1] establish a performance baseline against which analogs bearing alternative C5 substituents (e.g., SB-242235 with 2-methoxypyrimidine, IC50 1.0 μM) can be quantitatively compared to assess the impact of structural variations on target affinity.

Psoriasis and Inflammatory Skin Disease Research

Apply SB-235699 in cellular and tissue models of psoriasis to interrogate the role of p38α MAP kinase in keratinocyte activation, cytokine production, and inflammatory signaling cascades. The compound was advanced to Phase 1 clinical evaluation for psoriasis vulgaris [5], establishing disease-relevance for the p38α target in this indication. Researchers can leverage SB-235699 to validate p38α-dependent mechanisms in psoriasis-relevant in vitro and ex vivo systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-235699

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.